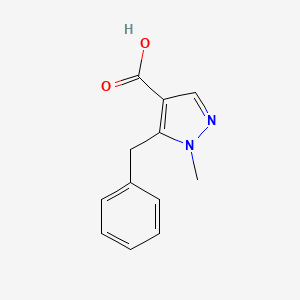
2-(methylamino)-3-(propan-2-yloxy)propan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(methylamino)-3-(propan-2-yloxy)propan-1-ol hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a methylamino group, a propan-2-yloxy group, and a propan-1-ol backbone. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)-3-(propan-2-yloxy)propan-1-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-1-propanol and isopropyl alcohol.
Reaction with Methylamine: The 3-chloro-1-propanol is reacted with methylamine under controlled conditions to introduce the methylamino group.
Etherification: The resulting intermediate is then subjected to etherification with isopropyl alcohol to form the propan-2-yloxy group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes:
Continuous Flow Reactors: Utilizing continuous flow reactors for efficient and scalable synthesis.
Purification: Employing advanced purification techniques such as crystallization and chromatography to achieve the desired purity.
Quality Control: Implementing stringent quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(methylamino)-3-(propan-2-yloxy)propan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, replacing the methylamino or propan-2-yloxy groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(methylamino)-3-(propan-2-yloxy)propan-1-ol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain medical conditions.
Industry: Utilized in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(methylamino)-3-(propan-2-yloxy)propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on cell surfaces to modulate cellular responses.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting biochemical pathways.
Signal Transduction: Modulating signal transduction pathways to influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(methylamino)-1-propanol hydrochloride: Similar structure but lacks the propan-2-yloxy group.
3-(methylamino)-2-propanol hydrochloride: Similar structure but with different positioning of functional groups.
2-(ethylamino)-3-(propan-2-yloxy)propan-1-ol hydrochloride: Similar structure but with an ethylamino group instead of a methylamino group.
Uniqueness
2-(methylamino)-3-(propan-2-yloxy)propan-1-ol hydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
CAS No. |
1803586-58-4 |
|---|---|
Molecular Formula |
C7H18ClNO2 |
Molecular Weight |
183.67 g/mol |
IUPAC Name |
2-(methylamino)-3-propan-2-yloxypropan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H17NO2.ClH/c1-6(2)10-5-7(4-9)8-3;/h6-9H,4-5H2,1-3H3;1H |
InChI Key |
YRJLWFYCDWHROC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC(CO)NC.Cl |
Purity |
93 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6264408.png)

